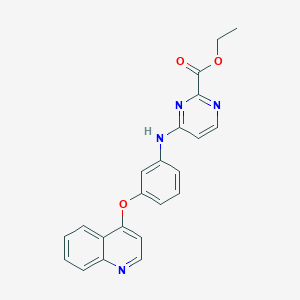![molecular formula C20H19N3O3 B7433152 Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433152.png)
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate, also known as EPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPM is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has also been shown to inhibit the activity of other enzymes, including dihydrofolate reductase and ribonucleotide reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to a decrease in cell proliferation.
实验室实验的优点和局限性
One of the major advantages of using Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate in lab experiments is its ability to inhibit the activity of enzymes involved in cell growth and division. This makes it a promising candidate for use in the development of new cancer treatments and other disease therapies.
However, there are also some limitations to using Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have some toxicity in animal models, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate. One area of research is to further investigate its potential as a cancer treatment. This could involve testing its efficacy in animal models of cancer, as well as exploring its potential use in combination with other cancer treatments.
Another area of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This could involve testing its neuroprotective effects in animal models, as well as exploring its potential use in combination with other therapies.
Overall, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate is a promising compound that has the potential to be used in a range of scientific research settings. While there are some limitations to its use, ongoing research is likely to uncover new applications and potential therapeutic uses for this compound.
合成方法
The synthesis of Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate involves a multi-step process that begins with the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-phenoxyphenyl)acrylate. This intermediate is then reacted with guanidine to form ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate. The overall yield of this synthesis method is approximately 60%.
科学研究应用
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro, and further research is underway to determine its potential as a cancer treatment.
In addition to its potential as a cancer treatment, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has also been studied for its potential as a treatment for other diseases, including Alzheimer's disease and Parkinson's disease. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases.
属性
IUPAC Name |
ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-20(24)19-21-12-11-18(23-19)22-14-15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-13H,2,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCFDPVXYYEZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[4-[(4-methoxyphenyl)sulfamoylmethyl]phenyl]carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B7433074.png)
![Methyl 4-methoxy-3-[[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]sulfamoyl]benzoate](/img/structure/B7433081.png)
![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B7433094.png)
![Tert-butyl 5-[(3-methoxy-4-nitrophenyl)sulfonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate](/img/structure/B7433100.png)
![tert-butyl N-[2-[1-[1-(2-methoxy-5-nitroanilino)-1-oxopropan-2-yl]piperidin-4-yl]ethyl]carbamate](/img/structure/B7433101.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![1-[(2-Chloro-4-fluorosulfonyloxyphenyl)methyl]pyrrolidine](/img/structure/B7433133.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7433134.png)
![Ethyl 2-methyl-6-[(3-phenoxyphenyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7433146.png)
![N-(4-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7433147.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
